molecular formula C12H13NS2 B13211635 3-(Methylthio)-N-(thiophen-2-ylmethyl)aniline

3-(Methylthio)-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B13211635
M. Wt: 235.4 g/mol
InChI Key: UMVKSQHQIRFRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylthio)-N-(thiophen-2-ylmethyl)aniline is an organic compound that features a thiophene ring, a methylthio group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of thiophen-2-ylmethylamine with 3-(methylthio)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(Methylthio)-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler structure with a five-membered aromatic ring containing sulfur.

    Aniline: A basic aromatic amine.

    Methylthioaniline: Contains a methylthio group and an aniline moiety.

Uniqueness

3-(Methylthio)-N-(thiophen-2-ylmethyl)aniline is unique due to the combination of its structural elements, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H13NS2

Molecular Weight

235.4 g/mol

IUPAC Name

3-methylsulfanyl-N-(thiophen-2-ylmethyl)aniline

InChI

InChI=1S/C12H13NS2/c1-14-11-5-2-4-10(8-11)13-9-12-6-3-7-15-12/h2-8,13H,9H2,1H3

InChI Key

UMVKSQHQIRFRFH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NCC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.